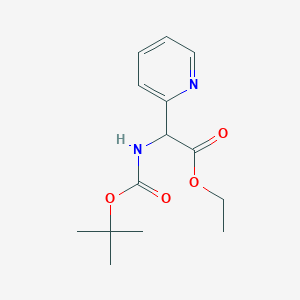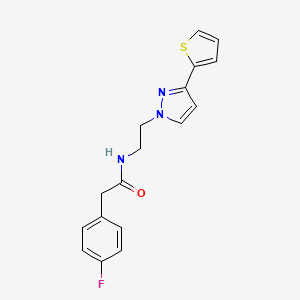
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 2,5-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a fluorinated benzoate derivative. Fluorinated benzoates are often used in pharmaceutical and agrochemical industries due to their unique properties .
Molecular Structure Analysis
The molecular structure of similar compounds, such as Methyl 2,4-difluorobenzoate, consists of a benzoate core with fluorine atoms at the 2 and 4 positions .Physical And Chemical Properties Analysis
Similar compounds, like Methyl 2,4-difluorobenzoate, have a density of 1.3±0.1 g/cm3, boiling point of 198.8±25.0 °C at 760 mmHg, and a flash point of 72.3±18.1 °C .Aplicaciones Científicas De Investigación
Herbicidal Activity
Compounds with difluorobenzyl components have demonstrated significant promise in agricultural applications, particularly as herbicides. For example, a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, has shown potent herbicidal activity against annual weeds and good rice selectivity under both greenhouse and field conditions, with a favorable environmental and mammalian toxicity profile (Hwang et al., 2005).
Antitumor Properties
Fluorinated benzothiazoles, including those with amino phenyl groups, have been synthesized and evaluated for their cytotoxic activities in vitro. These compounds have displayed potent efficacy against certain breast cancer cell lines, highlighting their potential as anticancer agents. This research area explores the structural activity relationships and the impact of fluorination on biological activity (Hutchinson et al., 2001).
Material Science and Photophysical Properties
The exploration of fluorinated compounds extends into material science, where they have been utilized in the synthesis of novel polymers and materials with unique photophysical properties. For instance, polyfluorodibenz[b,f][1,4]oxazepines have been synthesized through the cyclization of 2-[(polyfluorobenzylidene)amino]phenols, displaying moderate to high yields. These materials are of interest for their structural and photophysical properties, which can be pivotal in developing new materials for electronic and photonic applications (Allaway et al., 2002).
Pharmaceutical Applications
In pharmaceutical research, derivatives of difluorobenzyl and related compounds have been investigated for their antimicrobial and anticonvulsant activities. This research highlights the potential of these compounds in developing new therapeutic agents. For instance, novel imidazolone derivatives have shown promising anticonvulsant activity, suggesting the utility of these compounds in designing new drugs for treating seizures (Khalifa et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO3/c17-10-3-4-13(19)12(5-10)16(23)24-8-15(22)21-7-9-1-2-11(18)6-14(9)20/h1-6H,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNXXBMEDLYMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-difluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)
![1,5-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2952548.png)



![2-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2952557.png)



![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)



![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2952569.png)